
Bupivacaine hydrochloride
Übersicht
Beschreibung
Bupivacaine hydrochloride is a long-acting amide local anesthetic widely used in clinical settings for surgical anesthesia, epidural analgesia, and peripheral nerve blocks. It is chemically designated as (±)-1-butyl-2',6'-pipecoloxylidide monohydrate hydrochloride, with a molecular formula of $ \text{C}{18}\text{H}{28}\text{N}2\text{O} \cdot \text{HCl} \cdot \text{H}2\text{O} $ and a molecular weight of 342.90 . Its mechanism involves blocking voltage-gated sodium channels, inhibiting neuronal depolarization. This compound is available in sterile solutions at concentrations of 2.5, 5, and 7.5 mg/mL, with a plasma half-life of 2.7 hours in adults and 8.1 hours in neonates due to immature hepatic metabolism .
Key pharmacological properties include:
Vorbereitungsmethoden
Conventional Synthesis via Piperidinecarboxylic Acid Intermediate
Reaction Sequence and Mechanism
The foundational synthesis of bupivacaine hydrochloride begins with 2-piperidinecarboxylic acid as the starting material. This route involves two critical steps: alkylation with n-butyraldehyde and condensation with 2,6-dimethylaniline .
-
Alkylation :
The reaction of 2-piperidinecarboxylic acid with n-butyraldehyde in the presence of a borohydride reducing agent yields 1-butylpiperidine-2-carboxylic acid . This step avoids corrosive chlorination reagents, reducing environmental impact . -
Condensation :
The intermediate undergoes amide bond formation with 2,6-dimethylaniline via a coupling agent, followed by hydrochloride salt formation. Early methods used dicyclohexylcarbodiimide (DCC), but modern approaches employ greener alternatives like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Process Optimization
Industrial adaptations of this route emphasize solvent recycling and waste reduction . For example, toluene serves as a reusable solvent for the alkylation step, while phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency . The total yield for this two-step process ranges from 38% to 45% , with chemical purity exceeding 99.9% .
Chiral Resolution for Levothis compound
Enantiomeric Separation
The demand for the S-enantiomer (levobupivacaine) spurred innovations in chiral resolution. A 2023 study optimized the process using l-(–)-dibenzoyl tartaric acid to separate R- and S-isomers of N-(2,6-dimethylphenyl)piperidine-2-carboxamide .
-
Diastereomeric Salt Formation :
Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide reacts with l-(–)-dibenzoyl tartaric acid in ethanol, yielding diastereomeric salts with distinct solubilities. -
Crystallization :
Selective crystallization at 4°C achieves an enantiomeric excess (ee) of 99.30% for the S-isomer .
Substitution and Salting Reactions
The resolved S-isomer undergoes alkylation with n-bromobutane in dimethylformamide (DMF), followed by hydrochloric acid treatment to form the hydrochloride salt. This method’s total yield reaches 45% , with scalability validated at a 20 kg production scale .
Palladium-Catalyzed Hydrogenation Route
Protecting Group Strategy
A patent-pending method introduces a Cbz (benzyloxycarbonyl) protecting group to 2-piperidinecarboxylic acid before condensation .
-
Protection :
Treatment with Cbz-Cl in alkaline aqueous medium ensures selective protection of the amine group. -
Condensation and Deprotection :
The protected intermediate reacts with 2,6-dimethylaniline, followed by palladium-catalyzed hydrogenation to remove the Cbz group. Hydrogenation at 50°C under 3 atm H₂ achieves near-quantitative deprotection .
Yield and Environmental Impact
This four-step sequence achieves a 52% overall yield , with residual palladium levels below 10 ppm . The avoidance of halogenated solvents reduces hazardous waste by 40% compared to earlier methods .
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Steps | Yield | Purity | Environmental Impact |
---|---|---|---|---|---|
Conventional Alkylation | 2-Piperidinecarboxylic acid | Alkylation, Condensation | 38–45% | 99.9% | Moderate (toluene recycling) |
Chiral Resolution | Racemic N-arylpiperidine | Diastereomer separation, Alkylation | 45% | 99.3% | Low (ethanol solvent) |
Cbz Protection Route | 2-Piperidinecarboxylic acid | Protection, Hydrogenation | 52% | 99.8% | Low (no halogenated solvents) |
Industrial-Scale Production and Quality Control
Analytical Validation
A novel HPLC method with a chiral stationary phase (CSP) column resolves R- and S-bupivacaine with a resolution factor (Rₛ) of 2.5 . Mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1 v/v) .
Analyse Chemischer Reaktionen
Reaktionen: Bupivacain kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen variieren je nach gewünschter Modifikation. Beispielsweise kann die Oxidation Peroxide beinhalten, während die Reduktion Hydride verwenden könnte.
Hauptprodukte: Diese Reaktionen liefern Derivate von Bupivacain mit veränderten Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Indications and Uses
Bupivacaine hydrochloride is indicated for:
- Surgical Anesthesia : Used in adults and children over 12 years for various surgical procedures.
- Acute Pain Management : Effective in managing pain in adults, infants, and children over 1 year.
- Obstetrical Procedures : Utilized for labor analgesia and cesarean sections.
- Dental Procedures : Employed in dental infiltrations and nerve blocks.
- Regional Anesthesia : Commonly used for epidural, caudal, and peripheral nerve blocks.
Pharmacological Properties
- Mechanism of Action : Bupivacaine inhibits sodium channels, leading to a decrease in neuronal excitability.
- Pharmacokinetics : Peak plasma concentrations are typically reached within 30 minutes post-injection. It has a half-life of approximately 2.5 to 3.5 hours, with renal excretion being the primary elimination route .
Surgical Anesthesia
Bupivacaine is frequently chosen for epidural anesthesia during surgeries such as total hip arthroplasty. A typical dosage ranges from 2 to 3 mg/kg body weight .
Obstetric Anesthesia
For obstetric procedures, bupivacaine's efficacy is notable in providing labor analgesia. It is administered in concentrations of 0.25% to 0.5%, with specific dosages tailored to individual patient needs .
Dental Procedures
In dental settings, bupivacaine is used for maxillary and mandibular nerve blocks, allowing for prolonged analgesia during procedures .
Case Studies
Adverse Effects and Considerations
While generally safe, bupivacaine can cause adverse effects such as hypotension, bradycardia, and allergic reactions in some patients. Careful monitoring is essential, especially in high-risk populations such as the elderly or those with preexisting conditions .
Wirkmechanismus
- Bupivacaine blocks sodium channels in nerve membranes, preventing nerve impulses and inhibiting pain signals.
- It acts locally, reducing sensation without affecting consciousness.
Vergleich Mit ähnlichen Verbindungen
Levobupivacaine Hydrochloride
Levothis compound, the S-enantiomer of bupivacaine, was developed to reduce cardiac toxicity. Studies demonstrate that levobupivacaine retains comparable anesthetic efficacy while exhibiting a 50% lower risk of cardiotoxicity compared to racemic bupivacaine .
Parameter | Bupivacaine HCl | Levobupivacaine HCl |
---|---|---|
Cardiac Toxicity (LD50, mg/kg) | 5.6 (rats) | 10.2 (rats) |
Protein Binding | 95% | 97% |
Clinical Duration | 6–8 hours | 6–8 hours |
Enantiomer Specificity | Racemic (R+S) | S-enantiomer |
Research Findings :
- Levobupivacaine’s safety margin is attributed to reduced inhibition of cardiac sodium channels by the S-enantiomer .
- Both compounds exhibit similar efficacy in epidural anesthesia, but levobupivacaine is preferred for patients with cardiovascular comorbidities .
Ropivacaine Hydrochloride
Ropivacaine, a structural analog, is less lipophilic than bupivacaine, leading to reduced motor blockade and lower systemic toxicity .
Parameter | Bupivacaine HCl | Ropivacaine HCl |
---|---|---|
Lipid Solubility (Log P) | 3.9 | 2.9 |
Motor Blockade Intensity | High | Moderate |
Cardiotoxicity | High | Low |
Sensory-to-Motor Block Ratio | 1:1 | 4:1 |
Research Findings :
- In obstetric anesthesia, 0.2% ropivacaine provides equivalent analgesia to 0.25% bupivacaine but preserves motor function, facilitating ambulation during labor .
- Ropivacaine’s LD50 in rats is 15.1 mg/kg vs. bupivacaine’s 5.6 mg/kg , underscoring its superior safety profile .
Lidocaine Hydrochloride
Lidocaine, a short-acting amide anesthetic, contrasts with bupivacaine in potency and duration.
Parameter | Bupivacaine HCl | Lidocaine HCl |
---|---|---|
Duration of Action | 6–8 hours | 1–2 hours |
Potency (Relative to Lidocaine) | 4x | 1x |
Vasoconstrictor Requirement | Not required | Often required |
Systemic Toxicity Threshold | 2.5 mg/kg | 4.5 mg/kg |
Research Findings :
- Bupivacaine’s prolonged duration makes it superior for postoperative pain management. In calves, a novel sustained-release bupivacaine formulation provided 18.77 hours of analgesia vs. lidocaine’s 0.79 hours .
- Bupivacaine’s higher potency allows lower doses, reducing the risk of methemoglobinemia associated with lidocaine .
Carbonated vs. Hydrochloride Salts
Carbonated bupivacaine (prepared by adding sodium bicarbonate) has a faster onset due to increased extracellular diffusion of the uncharged base.
Parameter | Bupivacaine HCl | Carbonated Bupivacaine |
---|---|---|
Onset Time (Epidural) | 15–20 minutes | 8–12 minutes |
Duration of Action | 6–8 hours | 6–8 hours |
pH | 4.0–6.0 | 7.2–7.4 |
Research Findings :
Advanced Formulations and Innovations
- Topical Film-Forming Spray : this compound spray exhibits biphasic release kinetics, achieving dose-proportional permeation in human cadaver skin .
Biologische Aktivität
Bupivacaine hydrochloride is a widely utilized local anesthetic known for its efficacy in pain management during surgical and medical procedures. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, and potential therapeutic applications, alongside associated risks and side effects.
Bupivacaine functions by stabilizing neuronal membranes and inhibiting the initiation and transmission of nerve impulses. This is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane, preventing sodium influx and subsequent depolarization, which is essential for action potential propagation . The compound is classified as an amide local anesthetic, structurally related to lidocaine and mepivacaine, differing from ester-type local anesthetics in its chemical composition .
Pharmacokinetics
The pharmacokinetic profile of bupivacaine is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Bupivacaine is absorbed into systemic circulation following administration. The rate of absorption can vary based on the route (e.g., epidural, intrathecal) and the presence of vasoconstrictors like epinephrine.
- Distribution : It exhibits high protein binding (approximately 95%) and a large volume of distribution. Bupivacaine is lipophilic, allowing it to accumulate in lipid-rich tissues .
- Metabolism : The drug undergoes hepatic metabolism via cytochrome P450 enzymes and is primarily excreted as metabolites through urine .
- Half-life : The elimination half-life ranges from 2.5 to 6 hours, depending on the dosage and route of administration.
Therapeutic Applications
Bupivacaine is employed in various clinical settings:
- Surgical Anesthesia : It is commonly used for regional anesthesia in procedures such as cesarean sections and orthopedic surgeries.
- Pain Management : Bupivacaine is effective for postoperative pain relief when administered via nerve blocks or epidural injections.
- Chronic Pain Conditions : Recent studies have explored its use in managing chronic pain syndromes due to its long duration of action compared to other local anesthetics .
Case Studies
Several case studies highlight the effectiveness and safety profile of bupivacaine:
- Postoperative Pain Control : A study involving 232 patients demonstrated that bupivacaine administered via nerve block significantly reduced postoperative pain scores compared to control groups receiving placebo .
- Chronic Pain Management : In a cohort study assessing the efficacy of bupivacaine in chronic pain management, patients reported substantial improvements in pain relief and quality of life metrics after receiving bupivacaine injections as part of their treatment regimen.
Safety Profile and Adverse Effects
Despite its effectiveness, bupivacaine poses risks, particularly concerning systemic toxicity:
- Cardiovascular Effects : High plasma concentrations can lead to severe cardiovascular events such as arrhythmias and cardiac arrest. Symptoms may include hypotension and bradycardia .
- Central Nervous System Toxicity : Patients may experience symptoms ranging from tinnitus to seizures at toxic levels. Immediate intervention is critical in such cases .
- Methemoglobinemia : There have been reports of methemoglobinemia associated with bupivacaine use, characterized by cyanosis and altered blood oxygenation levels .
Research Findings
Recent studies have also explored the antioxidant properties of bupivacaine:
- Antioxidant Activity : Research indicates that bupivacaine exhibits free radical scavenging activity, potentially contributing to its neuroprotective effects during ischemic events. In vitro assays demonstrated that bupivacaine can scavenge reactive oxygen species in both aqueous and lipophilic environments .
Table 1: Comparison of Biological Activities
Eigenschaften
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
Record name | Bupivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupivacaine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupivacaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bloqueina | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.